N-benzyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-benzyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core linked to a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The structure is further functionalized with an N-benzyl acetamide moiety.
Properties
IUPAC Name |
N-benzyl-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-30-19-10-7-17(8-11-19)22-25-23(31-26-22)18-9-12-21(29)27(14-18)15-20(28)24-13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRMWVFWWAHBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves a multi-step process One common route begins with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a dihydropyridinone derivative
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with Dihydropyridinone: The oxadiazole intermediate is then reacted with a dihydropyridinone derivative in the presence of a base such as potassium carbonate.
Introduction of Benzyl and Methoxyphenyl Groups: The final step involves the alkylation of the intermediate with benzyl chloride and 4-methoxyphenyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-benzyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the benzyl group can improve its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares synthetic and structural similarities with benzoxazine-oxadiazole derivatives reported in the literature (e.g., (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates) . Key differences include:
- Core Heterocycle: The target compound uses a 1,2-dihydropyridin-2-one core, whereas benzoxazine derivatives incorporate a 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazine core. The dihydropyridinone core may confer distinct electronic and steric properties compared to the benzoxazine system.
- Functional Groups : The target compound features an acetamide group (N-benzyl-substituted), while benzoxazine derivatives have an acetate ester . This difference could influence solubility, metabolic stability, and target binding.
Spectroscopic Characterization
Both classes of compounds are characterized via 1H NMR, IR, and mass spectrometry :
- 1H NMR: The dihydropyridinone core in the target compound would show distinct deshielded protons (e.g., NH or carbonyl-adjacent CH groups) compared to the benzoxazine’s aromatic protons.
- IR : Stretching frequencies for the oxadiazole (C=N, ~1600 cm⁻¹) and carbonyl groups (amide/ester, ~1700 cm⁻¹) would overlap, but the acetamide’s N-H stretch (~3300 cm⁻¹) would differentiate it from ester derivatives .
Research Implications and Limitations
The structural and synthetic parallels between the target compound and benzoxazine derivatives suggest shared strategies for optimizing bioactivity, such as tuning oxadiazole substituents or modifying the core heterocycle. However, the absence of quantitative data (e.g., yields, biological assays) limits direct performance comparisons. Future work should prioritize synthesizing the target compound under reported conditions and evaluating its properties against benzoxazine analogues.
Biological Activity
N-benzyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
The compound can be synthesized through a series of reactions involving the formation of the oxadiazole ring and the introduction of various functional groups. The general synthetic route includes:
- Formation of the Oxadiazole Ring : This is typically achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Methoxyphenyl Group : Nucleophilic aromatic substitution is commonly used.
- Attachment of the Benzyl Group : This is accomplished via benzylation reactions using benzyl halides in the presence of a base.
The molecular formula for this compound is with a molecular weight of 444.5 g/mol .
Anticancer Properties
Research indicates that N-benzyl derivatives exhibit potent anticancer activities. Specifically, this compound has been shown to inhibit key enzymes involved in cancer cell proliferation:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR can reduce tumor growth and metastasis.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Targeting VEGFR can disrupt angiogenesis, which is crucial for tumor development.
In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells .
The mechanism involves binding to the active sites of EGFR and VEGFR, leading to downstream effects that inhibit cell signaling pathways responsible for proliferation and survival. Molecular docking studies have confirmed favorable interactions between the compound and these receptors .
3. Additional Biological Activities
Beyond anticancer effects, compounds containing the oxadiazole moiety have been investigated for various other biological activities:
- Antimicrobial Activity : Studies have shown that derivatives exhibit antifungal properties against pathogens such as Botrytis cinerea and Fusarium graminearum .
- Anti-inflammatory Effects : Some derivatives are noted for their ability to reduce inflammation markers in experimental models .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of N-benzyl derivatives on human colon cancer cells using the MTT assay. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of oxadiazole-based compounds. The results showed that several derivatives had higher antifungal activity than traditional agents at similar concentrations .
5. Conclusion
This compound represents a promising candidate in drug discovery due to its multifaceted biological activities. Its mechanisms targeting critical pathways in cancer biology and its potential antimicrobial effects highlight its versatility as a therapeutic agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.5 g/mol |
| Anticancer Activity | Inhibits EGFR & VEGFR |
| Antifungal Activity | Effective against Botrytis |
| Anti-inflammatory Activity | Reduces inflammation markers |
Q & A
Q. What synthetic strategies are employed for the preparation of N-benzyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Oxadiazole ring formation : Cyclization of amidoxime precursors with carboxylic acid derivatives under thermal or microwave-assisted conditions.
- Pyridinone core assembly : Condensation of substituted acetamide intermediates with ketones or aldehydes, followed by cyclization.
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used to introduce the 4-methoxyphenyl group .
- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures to achieve ≥95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Key techniques include:
- Spectroscopy : H/C NMR for verifying substituent positions and stereochemistry.
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis for empirical formula validation.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., FLAP binding IC) with recombinant proteins and ATPase activity monitoring .
- Cellular models : Human whole-blood assays for measuring leukotriene B4 (LTB4) inhibition, with IC values <100 nM considered potent .
- Solubility screening : Equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid using nephelometry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modifications to:
- Benzyl group : Introduce electron-withdrawing (e.g., -CF) or donating (-OCH) groups.
- Oxadiazole ring : Replace 4-methoxyphenyl with heteroaromatic rings (e.g., pyridyl).
- Binding assays : Compare FLAP binding affinities (IC) and LTB4 inhibition in whole blood to identify critical pharmacophores .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with FLAP’s arachidonic acid binding pocket .
Q. How can discrepancies in reported IC values across studies be resolved?
- Methodological Answer :
- Assay standardization :
- Use identical buffer conditions (e.g., 10 mM HEPES, pH 7.4).
- Normalize results to positive controls (e.g., MK-886 for FLAP inhibition).
- Data normalization : Express activity as % inhibition relative to vehicle controls.
- Inter-lab validation : Collaborate with independent labs to replicate key findings .
Q. What strategies mitigate poor pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability.
- CYP450 profiling : In vitro microsomal assays (human/rodent liver microsomes) to identify metabolic hotspots.
- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
Q. How can computational methods guide the optimization of metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
